molecular formula C23H18ClN3O5S B2701635 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1031619-12-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2701635
CAS RN: 1031619-12-1
M. Wt: 483.92
InChI Key: XIBGEMPEQMMGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has shown interest in derivatives of benzothiazole structures, including compounds related to the chemical structure , for their potential antitumor properties. For instance, derivatives bearing different heterocyclic ring systems have been evaluated for antitumor activity against human tumor cell lines derived from neoplastic diseases. Compounds with specific structural modifications have demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the role of structural analogs in antitumor research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

The synthesis of novel derivatives with specific structural elements has also been explored for their antibacterial properties. Studies have synthesized and characterized new compounds containing quinoline linkage, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that such compounds could serve as a basis for developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Synthetic Methodologies

The development of new synthetic methodologies for creating derivatives of benzothiazole and related compounds is another significant area of research. For instance, fused thiazolo[3,2-a]pyrimidinones have been synthesized using N-aryl-2-chloroacetamides as electrophilic building blocks, demonstrating innovative approaches to ring annulation and the construction of complex molecular architectures. This not only expands the chemical space of benzothiazole derivatives but also provides insights into the versatility of these compounds in medicinal chemistry (Janardhan, Srinivas, Rajitha, & Péter, 2014).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c24-16-6-9-21-18(12-16)23(15-4-2-1-3-5-15)26-27(33(21,29)30)14-22(28)25-17-7-8-19-20(13-17)32-11-10-31-19/h1-9,12-13H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGEMPEQMMGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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